Oxalomalic Acid (sodium salt) Oxalomalic Acid (sodium salt) Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate in the first step of the citric acid cycle. It acts as an iron regulatory protein (IRP), controlling the translation of proteins involved in iron metabolism when iron is scarce and resumes aconitase activity when iron is abundant. Aconitase is now recognized as a regulator of iron-induced glutamate production. Oxalomalic acid, formed by the condensation of oxaloacetate with glyoxylate in vivo, inhibits both aconitase and NADP-dependent isocitrate dehydrogenase in the conversion of citrate to isocitrate at concentrations as low as 1 mM. At 5 mM, oxalomalic acid inhibition of aconitase leads to a decrease in the binding activity of IRP1 and a decrease in glutamate secretion in cultured lens epithelial cells, retinal pigment epithelial cells, and neurons.
Brand Name: Vulcanchem
CAS No.: 89304-26-7
VCID: VC0157673
InChI: InChI=1S/C6H6O8/c7-2(5(11)12)1(4(9)10)3(8)6(13)14/h1-2,7H,(H,9,10)(H,11,12)(H,13,14)
SMILES: C(C(C(=O)O)O)(C(=O)C(=O)O)C(=O)O
Molecular Formula: C6H6O8 · 3Na
Molecular Weight: 206.11 g/mol

Oxalomalic Acid (sodium salt)

CAS No.: 89304-26-7

Reference Standards

VCID: VC0157673

Molecular Formula: C6H6O8 · 3Na

Molecular Weight: 206.11 g/mol

Oxalomalic Acid (sodium salt) - 89304-26-7

CAS No. 89304-26-7
Product Name Oxalomalic Acid (sodium salt)
Molecular Formula C6H6O8 · 3Na
Molecular Weight 206.11 g/mol
IUPAC Name 1-hydroxy-3-oxopropane-1,2,3-tricarboxylic acid
Standard InChI InChI=1S/C6H6O8/c7-2(5(11)12)1(4(9)10)3(8)6(13)14/h1-2,7H,(H,9,10)(H,11,12)(H,13,14)
Standard InChIKey YILAUJBAPQXZGM-UHFFFAOYSA-N
SMILES C(C(C(=O)O)O)(C(=O)C(=O)O)C(=O)O
Canonical SMILES C(C(C(=O)O)O)(C(=O)C(=O)O)C(=O)O
Description Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate in the first step of the citric acid cycle. It acts as an iron regulatory protein (IRP), controlling the translation of proteins involved in iron metabolism when iron is scarce and resumes aconitase activity when iron is abundant. Aconitase is now recognized as a regulator of iron-induced glutamate production. Oxalomalic acid, formed by the condensation of oxaloacetate with glyoxylate in vivo, inhibits both aconitase and NADP-dependent isocitrate dehydrogenase in the conversion of citrate to isocitrate at concentrations as low as 1 mM. At 5 mM, oxalomalic acid inhibition of aconitase leads to a decrease in the binding activity of IRP1 and a decrease in glutamate secretion in cultured lens epithelial cells, retinal pigment epithelial cells, and neurons.
Synonyms 3-carboxy-3-deoxy-2-pentulosaric acid, trisodium salt
Reference 1.Gerber, D.E. EGFR inhibition in the treatment of non-small cell lung cancer. Drug Dev. Res. 69(6), 359-372 (2008).
PubChem Compound 439620
Last Modified Nov 11 2021
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